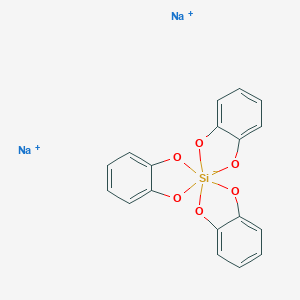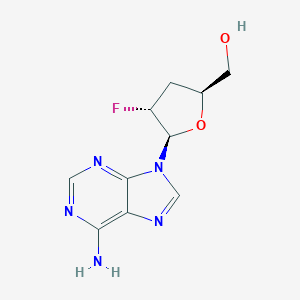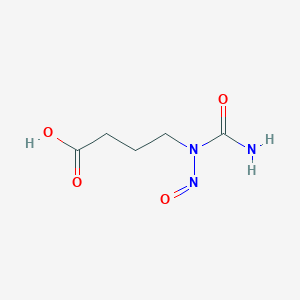
N-(3-Carboxypropyl)-N-nitrosourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Carboxypropyl)-N-nitrosourea (CPNU) is a chemical compound that is widely used in scientific research for its unique properties. CPNU belongs to the nitrosourea family of compounds, which are known for their anti-cancer properties.
Wirkmechanismus
The mechanism of action of N-(3-Carboxypropyl)-N-nitrosourea is not fully understood. However, it is believed that N-(3-Carboxypropyl)-N-nitrosourea works by damaging the DNA of cancer cells, which leads to their death. N-(3-Carboxypropyl)-N-nitrosourea is also believed to inhibit the growth and division of cancer cells.
Biochemische Und Physiologische Effekte
N-(3-Carboxypropyl)-N-nitrosourea has several biochemical and physiological effects. It has been shown to be toxic to cancer cells, but it can also be toxic to healthy cells. N-(3-Carboxypropyl)-N-nitrosourea can cause DNA damage, which can lead to mutations and cancer. In addition, N-(3-Carboxypropyl)-N-nitrosourea can cause liver and kidney damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-Carboxypropyl)-N-nitrosourea has several advantages for lab experiments. It is a well-established compound that has been used for many years in scientific research. N-(3-Carboxypropyl)-N-nitrosourea is also relatively easy to synthesize, which makes it accessible to many researchers. However, N-(3-Carboxypropyl)-N-nitrosourea can be toxic to healthy cells, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the use of N-(3-Carboxypropyl)-N-nitrosourea in scientific research. One direction is the development of new anti-cancer drugs based on the structure of N-(3-Carboxypropyl)-N-nitrosourea. Another direction is the investigation of the mechanism of action of N-(3-Carboxypropyl)-N-nitrosourea. This could lead to a better understanding of how N-(3-Carboxypropyl)-N-nitrosourea works and how it can be used to treat cancer. Finally, there is a need for more research on the toxicity of N-(3-Carboxypropyl)-N-nitrosourea, especially in healthy cells. This could lead to the development of safer compounds that have similar anti-cancer properties.
Synthesemethoden
N-(3-Carboxypropyl)-N-nitrosourea can be synthesized by reacting 3-chloropropionic acid with sodium nitrite and hydrochloric acid. The resulting compound is then reacted with N,N-dimethylformamide to form N-(3-Carboxypropyl)-N-nitrosourea. The synthesis method of N-(3-Carboxypropyl)-N-nitrosourea is well-established and has been used for many years in scientific research.
Wissenschaftliche Forschungsanwendungen
N-(3-Carboxypropyl)-N-nitrosourea is widely used in scientific research for its anti-cancer properties. It has been shown to be effective against a variety of cancers, including brain tumors, breast cancer, and lung cancer. N-(3-Carboxypropyl)-N-nitrosourea is also used in the treatment of glioblastoma, a type of brain cancer. In addition, N-(3-Carboxypropyl)-N-nitrosourea is used in the development of new anti-cancer drugs.
Eigenschaften
CAS-Nummer |
108278-72-4 |
|---|---|
Produktname |
N-(3-Carboxypropyl)-N-nitrosourea |
Molekularformel |
C5H9N3O4 |
Molekulargewicht |
175.14 g/mol |
IUPAC-Name |
4-[carbamoyl(nitroso)amino]butanoic acid |
InChI |
InChI=1S/C5H9N3O4/c6-5(11)8(7-12)3-1-2-4(9)10/h1-3H2,(H2,6,11)(H,9,10) |
InChI-Schlüssel |
TUKBNBLHKLAQIG-UHFFFAOYSA-N |
SMILES |
C(CC(=O)O)CN(C(=O)N)N=O |
Kanonische SMILES |
C(CC(=O)O)CN(C(=O)N)N=O |
Andere CAS-Nummern |
108278-72-4 |
Synonyme |
N-(3-Carboxypropyl)-N-nitrosourea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



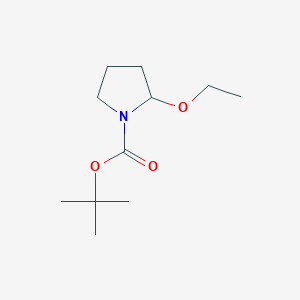
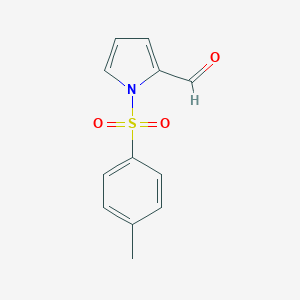
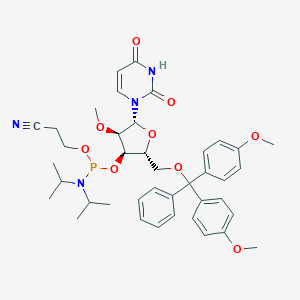
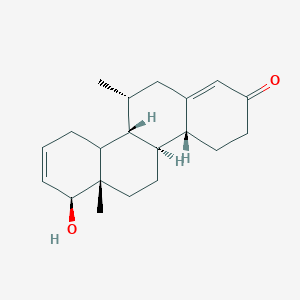
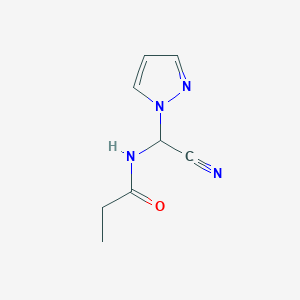
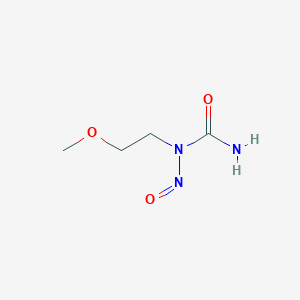
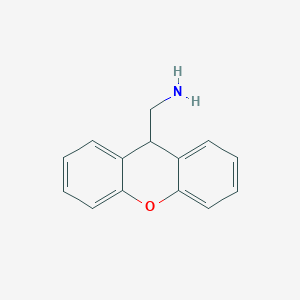
![2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B25972.png)

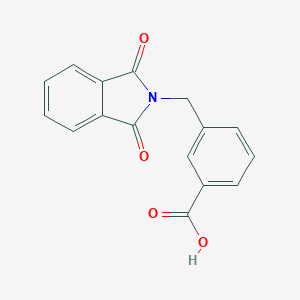

![6-amino-2-[[2-[[2-[[2-[[2-[[15-amino-9-(3-amino-3-oxopropyl)-27,31-bis(2-carboxyethyl)-3,12,18,20,26,32,38-heptamethyl-8,11,14-trioxo-4,17-dithia-7,10,13,22,36-pentaza-39,40-diazanidahexacyclo[19.15.1.12,35.125,28.130,33.019,23]tetraconta-1(37),2(38),19,21,23,25,27,29,31,33,35-undecaene-6-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid;azane;iron(2+)](/img/structure/B25979.png)
